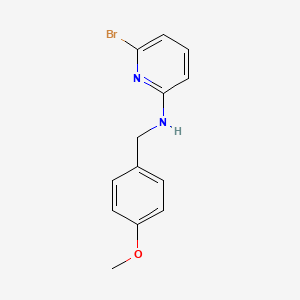
6-Bromo-(4-méthoxybenzylamino)pyridine
Vue d'ensemble
Description
6-Bromo-(4-methoxybenzylamino)pyridine, also known as BRD-8329, is a synthetic small molecule. It is a pyridine-based compound that is water-soluble. The CAS Number of this compound is 312263-22-2 .
Molecular Structure Analysis
The molecular weight of 6-Bromo-(4-methoxybenzylamino)pyridine is 293.16 g/mol . The linear formula of this compound is C13H13BrN2O . The IUPAC name is 6-bromo-N-(4-methoxybenzyl)-2-pyridinamine .Mécanisme D'action
Target of Action:
Mode of Action:
- The 4-methoxybenzylamino substituent plays a crucial role. It consists of a methoxy group (OCH₃) attached to a benzene ring (phenyl), which further links to an amine group (NH₂) at the 4th position. This amine group can participate in hydrogen bonding and form ionic interactions, while the methoxy group can influence solubility and electronic properties.
Action Environment:
Avantages Et Limitations Des Expériences En Laboratoire
6-Bromo-(4-methoxybenzylamino)pyridine has several advantages for lab experiments. It is a highly potent and selective inhibitor of 6-Bromo-(4-methoxybenzylamino)pyridine, making it a valuable tool for studying the role of 6-Bromo-(4-methoxybenzylamino)pyridine in various cellular processes. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, 6-Bromo-(4-methoxybenzylamino)pyridine has some limitations for lab experiments. It has low solubility in aqueous solutions, making it difficult to use in some experimental setups. It also has limited stability in solution, requiring careful storage and handling.
Orientations Futures
There are several future directions for research on 6-Bromo-(4-methoxybenzylamino)pyridine. One direction is to investigate its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Another direction is to explore its mechanism of action in more detail, including its effects on downstream signaling pathways and its interaction with other cellular components. Additionally, further research is needed to optimize its pharmacokinetic properties, such as solubility, stability, and bioavailability, to enhance its potential as a therapeutic agent.
Applications De Recherche Scientifique
Science des Matériaux
En science des matériaux, le caractère riche en électrons du cycle pyridine dans la 6-Bromo-(4-méthoxybenzylamino)pyridine pourrait être utilisé dans le développement de nouveaux matériaux. Son potentiel à participer à diverses réactions chimiques en fait une molécule précieuse pour la création de nouveaux polymères ou revêtements aux propriétés spécifiques .
Recherche en Sciences de la Vie
Ce composé pourrait être utilisé comme un outil chimique dans la recherche en sciences de la vie, en particulier dans les études explorant les processus cellulaires. La présence de fonctionnalités à la fois hydrophobes et hydrophiles dans sa structure pourrait lui permettre d'interagir avec une large gamme de molécules biologiques .
Chimie Analytique
This compound: peut servir d'étalon ou de réactif en chimie analytique en raison de sa structure et de ses propriétés définies. Il pourrait être utilisé dans des méthodes chromatographiques pour aider à identifier ou quantifier des substances au sein d'un mélange .
Chromatographie
La solubilité potentielle du composé dans les solvants organiques et son point d'ébullition modéré à élevé suggèrent qu'il pourrait convenir pour une utilisation dans les techniques chromatographiques. Il pourrait servir de composé de référence pour calibrer l'équipement ou développer de nouvelles méthodes chromatographiques .
Safety and Hazards
Propriétés
IUPAC Name |
6-bromo-N-[(4-methoxyphenyl)methyl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-17-11-7-5-10(6-8-11)9-15-13-4-2-3-12(14)16-13/h2-8H,9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZZSZJHTBHBCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634054 | |
| Record name | 6-Bromo-N-[(4-methoxyphenyl)methyl]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312263-22-2 | |
| Record name | 6-Bromo-N-[(4-methoxyphenyl)methyl]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

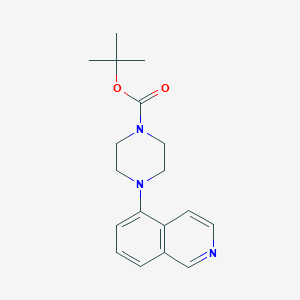
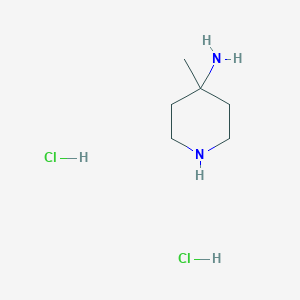
![3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1603858.png)
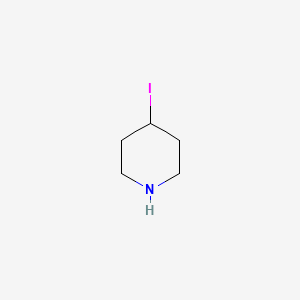

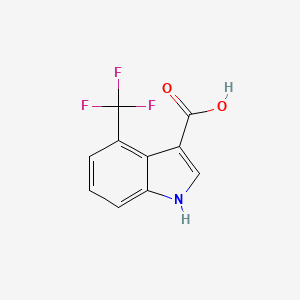

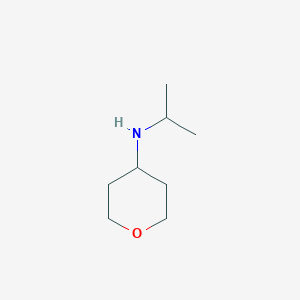
![1-Oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B1603866.png)
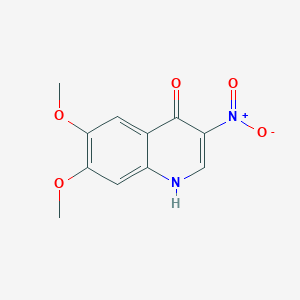


![2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine](/img/structure/B1603873.png)

